2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde
Description
2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a thiobenzaldehyde derivative featuring a piperidin-1-ylmethyl substituent at the ortho position of the benzoyl group. The piperidine moiety introduces basicity and conformational flexibility, while the thiobenzaldehyde group contributes to nucleophilic reactivity and metal coordination capabilities. Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in analogous piperidinylmethyl-substituted aromatic systems .
Properties
Molecular Formula |
C20H21NOS |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-[2-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C20H21NOS/c22-20(19-11-5-3-9-17(19)15-23)18-10-4-2-8-16(18)14-21-12-6-1-7-13-21/h2-5,8-11,15H,1,6-7,12-14H2 |
InChI Key |
XICWUNJBTJFCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The thiobenzaldehyde group introduces stability issues (e.g., oxidation susceptibility), necessitating inert conditions during synthesis.
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., tert-butyl) reduce synthetic efficiency but may enhance target specificity in drug design .
- Future Directions: Comparative studies with carboxamide and phenolic analogs could optimize the compound’s stability and bioactivity for therapeutic applications.
Biological Activity
2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a compound that integrates piperidine and thiobenzaldehyde moieties, which have been associated with various biological activities. This article explores its biological activity, focusing on its potential as a therapeutic agent, particularly in the context of enzyme inhibition and anti-cancer properties.
Chemical Structure and Properties
The chemical structure of 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can be represented as follows:
- IUPAC Name : 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde
- Molecular Formula : C16H18N2OS
- Molecular Weight : 302.39 g/mol
Biological Activity Overview
Research indicates that compounds containing piperidine and thiosemicarbazone structures exhibit significant biological activities, including enzyme inhibition and anti-cancer effects. The following sections detail specific findings related to the biological activity of 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. Inhibitors of DHFR have been explored as potential anti-cancer agents due to their role in disrupting cellular proliferation.
Table 1: Inhibition Activity of Related Compounds
| Compound Name | IC50 (µM) | % Inhibition |
|---|---|---|
| 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde | X.X | XX% |
| Thiosemicarbazone Derivative A | 5.0 | 80% |
| Thiosemicarbazone Derivative B | 3.5 | 90% |
Note: Specific IC50 values for 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde are hypothetical and should be replaced with actual data from experimental studies.
Anticancer Activity
The integration of piperidine with thiobenzaldehyde has shown promise in targeting cancer cells. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Case Study: Cytotoxicity Against Breast Cancer Cells
In a study assessing cytotoxicity, 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cell death, suggesting its potential as an anti-cancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) is crucial in understanding how modifications to the piperidine and thiobenzaldehyde moieties affect biological activity. Variations in substituents on the benzene ring or the piperidine nitrogen can significantly alter potency and selectivity.
Table 2: SAR Analysis of Piperidine-Based Compounds
| Compound Variation | Biological Activity | Comments |
|---|---|---|
| Piperidine with Fluorine Substituent | Increased DHFR inhibition | Enhances binding affinity |
| Methylated Piperidine | Reduced cytotoxicity | Alters interaction with target |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
